molecular formula C8H5N3O5 B090875 2-Methoxy-3,5-dinitrobenzonitrile CAS No. 19019-04-6

2-Methoxy-3,5-dinitrobenzonitrile

Cat. No. B090875
CAS RN: 19019-04-6
M. Wt: 223.14 g/mol
InChI Key: BKJAXBDANXXYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-3,5-dinitrobenzonitrile (MDBN) is a chemical compound widely used in scientific research. It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. MDBN is an important intermediate in the synthesis of various organic compounds and has been extensively studied for its potential applications in the fields of chemistry, biology, and medicine.

Mechanism Of Action

The mechanism of action of 2-Methoxy-3,5-dinitrobenzonitrile is based on its ability to react with primary amines. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the nitrile group in 2-Methoxy-3,5-dinitrobenzonitrile. This results in the formation of a yellow complex, which can be easily detected by UV-Vis spectroscopy.

Biochemical And Physiological Effects

2-Methoxy-3,5-dinitrobenzonitrile is not known to have any specific biochemical or physiological effects. However, its ability to react with primary amines can be utilized in various biochemical and physiological assays.

Advantages And Limitations For Lab Experiments

2-Methoxy-3,5-dinitrobenzonitrile has several advantages as a reagent for the detection of primary amines. It is relatively stable and can be easily synthesized in large quantities. Its yellow color makes it easy to detect, and its reaction with primary amines is specific and selective. However, 2-Methoxy-3,5-dinitrobenzonitrile has some limitations, including its insolubility in water and its potential toxicity.

Future Directions

2-Methoxy-3,5-dinitrobenzonitrile has potential applications in various fields, including chemistry, biology, and medicine. Some possible future directions for research on 2-Methoxy-3,5-dinitrobenzonitrile include:
1. Developing new synthesis methods for 2-Methoxy-3,5-dinitrobenzonitrile that are more efficient and environmentally friendly.
2. Studying the mechanism of action of 2-Methoxy-3,5-dinitrobenzonitrile in more detail to better understand its reactivity with primary amines.
3. Exploring new applications of 2-Methoxy-3,5-dinitrobenzonitrile in the detection of primary amines, such as in the analysis of food and environmental samples.
4. Investigating the potential use of 2-Methoxy-3,5-dinitrobenzonitrile as a diagnostic tool for diseases that involve abnormal levels of primary amines, such as cancer.
5. Developing new derivatives of 2-Methoxy-3,5-dinitrobenzonitrile with improved properties, such as increased solubility and lower toxicity.
In conclusion, 2-Methoxy-3,5-dinitrobenzonitrile is a chemical compound with potential applications in various fields. Its ability to react with primary amines makes it a useful reagent for the detection of amino acids, peptides, and proteins. Further research on 2-Methoxy-3,5-dinitrobenzonitrile could lead to new developments in chemistry, biology, and medicine.

Synthesis Methods

2-Methoxy-3,5-dinitrobenzonitrile can be synthesized through the reaction of 2-methoxy-3,5-dinitrobenzoyl chloride with sodium cyanide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-Methoxy-3,5-dinitrobenzonitrile. This synthesis method is relatively simple and efficient, making it a popular choice for producing 2-Methoxy-3,5-dinitrobenzonitrile in large quantities.

Scientific Research Applications

2-Methoxy-3,5-dinitrobenzonitrile has been widely used in scientific research as a reagent for the detection of primary amines. It reacts with primary amines to form a yellow complex, which can be easily detected by UV-Vis spectroscopy. This property of 2-Methoxy-3,5-dinitrobenzonitrile has been utilized in various applications, including the detection of amino acids, peptides, and proteins.

properties

CAS RN

19019-04-6

Product Name

2-Methoxy-3,5-dinitrobenzonitrile

Molecular Formula

C8H5N3O5

Molecular Weight

223.14 g/mol

IUPAC Name

2-methoxy-3,5-dinitrobenzonitrile

InChI

InChI=1S/C8H5N3O5/c1-16-8-5(4-9)2-6(10(12)13)3-7(8)11(14)15/h2-3H,1H3

InChI Key

BKJAXBDANXXYKI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N

Other CAS RN

19019-04-6

Origin of Product

United States

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